3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS No.: 459792-82-6
Cat. No.: VC21511484
Molecular Formula: C17H13FN2OS
Molecular Weight: 312.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 459792-82-6 |
|---|---|
| Molecular Formula | C17H13FN2OS |
| Molecular Weight | 312.4g/mol |
| IUPAC Name | 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H13FN2OS/c1-11-15(12-6-3-2-4-7-12)19-17(22-11)20-16(21)13-8-5-9-14(18)10-13/h2-10H,1H3,(H,19,20,21) |
| Standard InChI Key | OPOUPAOEEBUVPZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Introduction
Chemical Identity and Basic Properties
3-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is an organic compound characterized by a thiazole ring with methyl and phenyl substituents, connected to a 3-fluorobenzamide moiety. This compound is identified by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 459792-82-6 |
| Molecular Formula | C₁₇H₁₃FN₂OS |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H13FN2OS/c1-11-15(12-6-3-2-4-7-12)19-17(22-11)20-16(21)13-8-5-9-14(18)10-13/h2-10H,1H3,(H,19,20,21) |
| Standard InChIKey | OPOUPAOEEBUVPZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
The compound features a central thiazole ring with a methyl group at position 5 and a phenyl ring at position 4. The thiazole nitrogen at position 2 forms an amide bond with a 3-fluorobenzoyl group .
Structural Characteristics
The molecular structure of 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide consists of several key components:
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A 1,3-thiazole core with:
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A methyl group at the C-5 position
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A phenyl substituent at the C-4 position
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An amide linkage at the C-2 position
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A 3-fluorobenzamide group connected to the thiazole ring via the amide bond
The presence of the fluorine atom in the meta position of the benzamide moiety contributes to the compound's unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .
Structural Analogs and Comparative Analysis
Several compounds share structural similarities with 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. A comparison of these analogs provides insight into the structure-activity relationships within this class of compounds:
| Compound | Structural Differences | Potential Impact on Properties |
|---|---|---|
| 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | Fluorine at para position instead of meta | Different electronic distribution and potential binding characteristics |
| 3-fluoro-N-(5-methyl-4-phenylthiazol-2-yl)benzamide | Alternative naming, same compound | Same properties |
| 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide | Contains furan instead of phenyl group; sulfonamide instead of amide | Different biological activity profile and physicochemical properties |
| N-(3-Fluoro-4-methylphenyl)benzamide | Different core structure | Different biological targets and activity |
The positional isomer 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has been investigated for its potential antimicrobial and antiviral properties, suggesting that the 3-fluoro analog may possess similar activities.
Structure-Activity Relationships
The biological activity of 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide and related compounds is influenced by several structural features:
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The thiazole ring serves as a privileged scaffold in medicinal chemistry, contributing to various biological activities
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The positioning of the fluorine atom affects:
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Lipophilicity and membrane permeability
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Metabolic stability and resistance to enzymatic degradation
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Binding affinity to target proteins through electronic effects
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The methyl group at position 5 of the thiazole ring may contribute to optimal spatial orientation for target binding
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The phenyl substituent at position 4 provides additional binding interactions through π-π stacking with aromatic residues in protein targets
Research on similar compounds indicates that fluorinated benzamides containing thiazole moieties may act as antagonists at metabotropic glutamate receptor 1 (mGluR1), suggesting potential applications in neurological conditions .
Physical and Chemical Properties
The physical and chemical properties of 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide are crucial for understanding its behavior in biological systems and for pharmaceutical formulation:
| Property | Description |
|---|---|
| Physical State | Typically a crystalline solid at room temperature |
| Solubility | Limited water solubility due to aromatic rings and hydrophobic groups; better solubility in organic solvents like DMSO, methanol, and dichloromethane |
| Stability | Enhanced stability due to the presence of the fluorine atom compared to non-fluorinated analogs |
| Log P (estimated) | Moderately lipophilic, facilitating membrane permeability |
| Hydrogen Bond Acceptors | Multiple (N, O, F atoms) |
| Hydrogen Bond Donors | Amide N-H |
These properties suggest potential for oral bioavailability and central nervous system penetration, which are relevant for pharmaceutical applications .
Research Applications and Future Directions
The compound 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide and its structural analogs represent an active area of research in medicinal chemistry, particularly in the development of new therapeutic agents. Future research directions may include:
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Comprehensive evaluation of biological activities, including:
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Antimicrobial screening against a broader range of pathogens
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Assessment of activity against metabotropic glutamate receptors
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Exploration of potential anti-inflammatory or anticancer properties
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Structure optimization through:
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Modification of the fluorine position
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Introduction of additional substituents on the phenyl rings
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Exploration of bioisosteric replacements for key functional groups
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Investigation of pharmacokinetic properties and in vivo efficacy in appropriate disease models
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